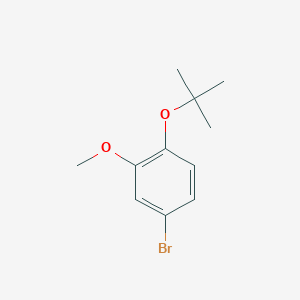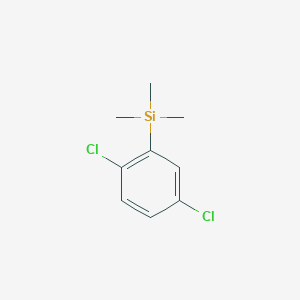
(2,5-Dichlorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl)trimethylsilane: is an organosilicon compound with the molecular formula C₉H₁₂Cl₂Si It is characterized by the presence of a trimethylsilyl group attached to a 2,5-dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)trimethylsilane typically involves the reaction of 2,5-dichlorophenyl lithium with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or cyclohexane. The reaction conditions usually require low temperatures, such as those achieved with a dry ice/ethanol bath, to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, the phenyl ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like lithium or Grignard reagents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (2,5-Dichlorophenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds and in cross-coupling reactions .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mecanismo De Acción
The mechanism by which (2,5-Dichlorophenyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
- (2,4-Dichlorophenyl)trimethylsilane
- (3,4-Dichlorophenyl)trimethylsilane
- (2,5-Difluorophenyl)trimethylsilane
Comparison: (2,5-Dichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions .
Propiedades
Fórmula molecular |
C9H12Cl2Si |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
Clave InChI |
FJXWTIQKURNUKX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


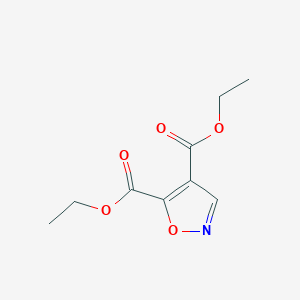
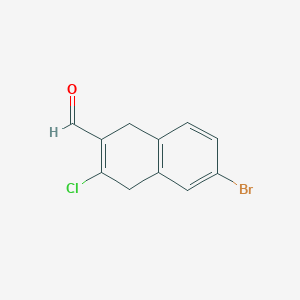
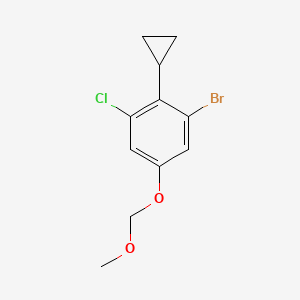
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
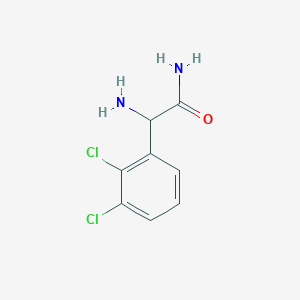
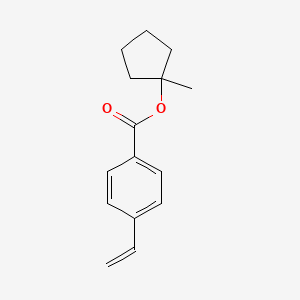
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
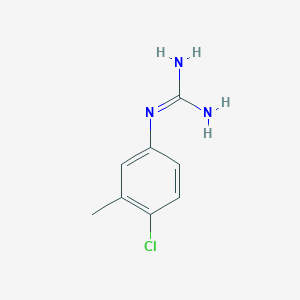
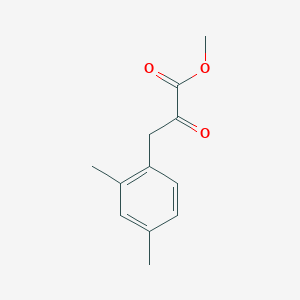
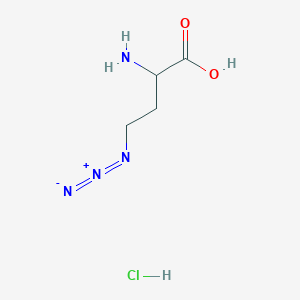
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
